molecular formula C8H13ClO4S B2853302 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride CAS No. 1262407-55-5

1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride

Cat. No.: B2853302
CAS No.: 1262407-55-5
M. Wt: 240.7
InChI Key: UJVGMYFOZBPBCH-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride is a chemical compound known for its unique spirocyclic structure, which includes a sulfonyl chloride functional group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride typically involves the reaction of 1,4-Dioxaspiro[4.5]decane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to its biological effects. The specific molecular targets and pathways involved depend on the context of its use in biological studies .

Comparison with Similar Compounds

1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride can be compared with other sulfonyl chloride-containing compounds, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar substitution reactions.

    Benzenesulfonyl chloride: Another sulfonyl chloride compound with a different aromatic structure, used in the synthesis of sulfonamides and other derivatives.

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties compared to simpler sulfonyl chlorides .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c9-14(10,11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVGMYFOZBPBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1S(=O)(=O)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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